molecular formula C21H30N6 B12402932 CXCR4 antagonist 5

CXCR4 antagonist 5

Cat. No.: B12402932
M. Wt: 366.5 g/mol
InChI Key: JBMFUTZFKCPWOQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CXCR4 antagonist 5 is a small-molecule compound that selectively inhibits the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. This compound has shown promise in preclinical and clinical studies for its potential therapeutic applications in cancer, immunodeficiency disorders, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR4 antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

CXCR4 antagonist 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Anticancer Applications

Inhibition of Tumor Growth and Metastasis

CXCR4 antagonist 5 has demonstrated significant anticancer properties across various studies:

  • Breast Cancer : Research indicates that KRH-3955 effectively inhibits the migration of breast cancer cells by blocking the CXCL12-induced signaling pathway. In experimental models, it reduced lung metastasis in mice injected with CXCR4-positive breast carcinoma cells .
  • Melanoma : In murine models of melanoma, treatment with KRH-3955 resulted in decreased tumor angiogenesis and enhanced infiltration of CD8+ T cells into tumors. This suggests that CXCR4 antagonism may enhance anti-tumor immunity .
  • Combination Therapies : The efficacy of KRH-3955 is amplified when combined with other therapeutic agents. For instance, studies have shown improved outcomes when this antagonist is used alongside checkpoint inhibitors or chemotherapy agents .

Hematopoietic Stem Cell Mobilization

This compound has been evaluated for its ability to mobilize hematopoietic stem cells (HSCs):

  • Clinical Studies : In a Phase II clinical trial, KRH-3955 was reported to mobilize HSCs effectively in patients with multiple myeloma. This application is particularly important for facilitating autologous stem cell transplantation .
  • Mechanistic Insights : The compound works by disrupting the retention signals mediated by CXCL12/CXCR4 interactions in the bone marrow microenvironment, thereby promoting stem cell mobilization into circulation .

Virology Applications

Targeting HIV Infection

KRH-3955 has shown promise in virology, particularly concerning HIV:

  • Inhibition of Viral Replication : Studies indicate that this antagonist can block T-tropic HIV-1 replication in human peripheral blood lymphocytes. It has also been effective against HIV strains with resistance mutations .
  • Mechanism of Action : By inhibiting the CXCL12/CXCR4 signaling pathway, KRH-3955 prevents HIV from utilizing this receptor for cellular entry, thereby reducing viral load and transmission potential .

Case Studies and Clinical Trials

A summary of notable studies involving this compound includes:

StudyApplicationFindingsReference
Phase II StudyMultiple MyelomaEffective mobilization of HSCs
Murine ModelBreast CancerReduced metastasis; enhanced T-cell infiltration
HIV Replication StudyHIV InfectionBlocked replication in resistant strains

Mechanism of Action

CXCR4 antagonist 5 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action includes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CXCR4 antagonist 5 is unique due to its high selectivity and potency in inhibiting the CXCR4 receptor. It has shown promising results in preclinical studies for its ability to inhibit tumor growth, enhance immune cell mobilization, and block HIV entry. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable candidate for further development .

Biological Activity

CXCR4 (C-X-C chemokine receptor type 4) is a critical receptor involved in various biological processes, including immune response, cancer progression, and HIV infection. The development of CXCR4 antagonists has gained significant attention in therapeutic research, particularly for their potential to inhibit tumor metastasis and enhance immune responses. This article focuses on the biological activity of CXCR4 antagonist 5 , exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound, often referred to as MCo-CVX-5c, is a cyclotide-based compound designed to inhibit the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This interaction is pivotal in promoting cancer cell migration and proliferation. The antagonist was engineered to enhance stability and biological activity through lipidation modifications.

The primary mechanism by which this compound exerts its effects involves blocking the binding of SDF-1 to CXCR4. This inhibition prevents downstream signaling pathways that facilitate tumor growth and metastasis. The antagonist's binding affinity and efficacy can be influenced by structural modifications, such as lipidation, which alters pharmacokinetic properties without significantly compromising its antagonistic activity.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been studied extensively:

  • Half-Life : The unmodified cyclotide exhibits a short half-life due to rapid renal clearance. Lipidated versions demonstrate improved half-lives while maintaining antagonistic activity.
  • Bioavailability : Lipidation enhances the bioavailability of the compound, allowing for more effective therapeutic applications in vivo.

Comparative Analysis of Biological Activity

A comparative study evaluated various CXCR4 antagonists, including MCo-CVX-5c, against established compounds like AMD3100 and LY2510924. The results are summarized in Table 1.

Antagonist IC50 (nM) Cell Migration Inhibition (%) Binding Affinity (Kd)
MCo-CVX-5c5076% at 400 nMHigh
AMD310020061% at 200 nMModerate
LY251092440076% at 400 nMHigh
EPI-X4VariesNot specifiedLow

Case Studies

  • Cancer Treatment : In preclinical models of ovarian cancer, MCo-CVX-5c significantly reduced tumor growth and metastasis when used in combination with immune checkpoint inhibitors. This combination therapy enhanced T cell infiltration into tumors, suggesting a synergistic effect on anti-tumor immunity.
  • HIV Infection : Studies have shown that this compound effectively inhibits HIV replication in vitro by blocking viral entry into host cells. This property highlights its potential as a therapeutic agent for HIV-positive patients with high CXCR4 expression.
  • Stem Cell Mobilization : Clinical trials have indicated that CXCR4 antagonists can mobilize hematopoietic stem cells into peripheral circulation, which is beneficial for bone marrow transplantation procedures.

Properties

Molecular Formula

C21H30N6

Molecular Weight

366.5 g/mol

IUPAC Name

(8S)-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C21H30N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h5,7,9,14,19H,4,6,8,10-13,15H2,1-3H3/t19-/m0/s1

InChI Key

JBMFUTZFKCPWOQ-IBGZPJMESA-N

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)[C@H]3CCCC4=C3N=CC=C4

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3CCCC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.